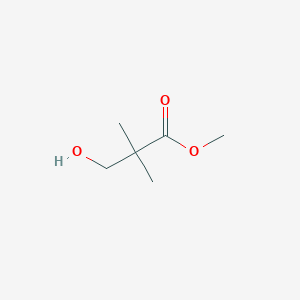
Methyl 3-hydroxy-2,2-dimethylpropanoate
Número de catálogo B147297
Peso molecular: 132.16 g/mol
Clave InChI: KJRFTNVYOAGTHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04837357
Procedure details


120 g (1.18 mol) of triethylamine were added with vigorous stirring under reflux to a hot mixture at 50° C. of 975 g (12 mol) of 37% strength formaldehyde solution and 865 g (12 mol) of isobutyraldehyde, and the mixture was allowed to rise to 92° to 94° C. in the course of 10 minutes. Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes and at a maximum bottom of column temperature of from 70° to 75° C. The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which, essentially, further residues of water came off, and was stirred at that temperature for a further 160 minutes. Distillation of the mixture gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which contained 119 g (1.17 mol) of hydroxypivalinaldehyde, corresponding to 9.75%, based on the starting materials. This left a residue of 305 g which, according to analysis by gas chromatography, comprised 96% (869 g; 4.26 mol) of 2,2-dimethylpropane-1,3-diol hydroxypivalate, corresponding to a 71% yield, based on the starting materials (overall selectivity 80.75%). The residue was taken up in 1,100 ml of methanol, 15 g (0.28 mol) of sodium methanolate were added, and the mixture was stirred at room temperature for 15 hours. Neutralization with acetic acid and fractional distillation gave 496.5 g (3.76 mol) of methyl hydroxypivalate, corresponding to 88.34% yield, based on esterdiol III, and also 375.4 g (3.68 mol) of 2,2-dimethyl-1,3-propanediol, corresponding to an 86.4% yield.





Name
sodium methanolate
Quantity
15 g
Type
catalyst
Reaction Step Five

Yield
71%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.C=O.C(=O)C(C)C.[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH2:21]C(C)(C)CO)=[O:19]>CO.C[O-].[Na+]>[OH:15][CH2:16][C:17]([CH3:28])([CH3:27])[C:18]([O:20][CH3:21])=[O:19] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
865 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
869 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C(=O)OCC(CO)(C)C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
sodium methanolate
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 92° to 94° C. in the course of 10 minutes
|
|
Duration
|
10 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Triethylamine and water were then distilled off at from 150 to 30 mbar in the course of from 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 70° to 75° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The remaining mixture was then heated under atmospheric pressure to 160° C. in the course of 15 minutes, during which
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at that temperature for a further 160 minutes
|
|
Duration
|
160 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 180 g of a fraction of boiling range 80°-95° C. at 8-10 mbar, which
|
WAIT
|
Type
|
WAIT
|
|
Details
|
This left a residue of 305 g which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 15 hours
|
|
Duration
|
15 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Neutralization with acetic acid and fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)OC)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.76 mol | |
| AMOUNT: MASS | 496.5 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
